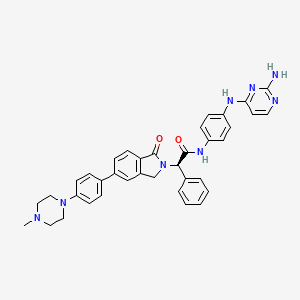
Egfr-IN-97
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr-IN-97 is a compound known for its inhibitory effects on the epidermal growth factor receptor (EGFR). This receptor is often overexpressed in various types of cancer cells, making it a significant target for cancer therapy. This compound has shown promise in preclinical studies for its potential to inhibit the growth of cancer cells by targeting and blocking the EGFR pathway.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-97 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to form the basic skeleton of the compound.
Functional Group Introduction: Various functional groups are introduced through reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and advanced purification techniques ensures the production of large quantities of the compound with consistent quality.
化学反応の分析
Types of Reactions
Egfr-IN-97 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
科学的研究の応用
Egfr-IN-97 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying EGFR inhibition and developing new synthetic methodologies.
Biology: Employed in cell biology studies to understand the role of EGFR in cell signaling and cancer progression.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancers that overexpress EGFR, such as non-small cell lung cancer.
Industry: Utilized in the development of diagnostic tools and assays for detecting EGFR activity.
作用機序
Egfr-IN-97 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts the EGFR signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Egfr-IN-97 is compared with other EGFR inhibitors such as gefitinib, erlotinib, and osimertinib. While all these compounds target the EGFR pathway, this compound is unique in its structure and binding affinity. It has shown higher selectivity for certain EGFR mutations, making it a promising candidate for overcoming resistance seen with other inhibitors.
Similar Compounds
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with similar applications.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations.
This compound stands out due to its unique chemical structure and potential for higher efficacy in certain cancer types.
特性
分子式 |
C37H36N8O2 |
|---|---|
分子量 |
624.7 g/mol |
IUPAC名 |
(2R)-N-[4-[(2-aminopyrimidin-4-yl)amino]phenyl]-2-[6-[4-(4-methylpiperazin-1-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C37H36N8O2/c1-43-19-21-44(22-20-43)31-14-7-25(8-15-31)27-9-16-32-28(23-27)24-45(36(32)47)34(26-5-3-2-4-6-26)35(46)41-30-12-10-29(11-13-30)40-33-17-18-39-37(38)42-33/h2-18,23,34H,19-22,24H2,1H3,(H,41,46)(H3,38,39,40,42)/t34-/m1/s1 |
InChIキー |
LPQXVCSHXVXJLC-UUWRZZSWSA-N |
異性体SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)N(C4)[C@H](C5=CC=CC=C5)C(=O)NC6=CC=C(C=C6)NC7=NC(=NC=C7)N |
正規SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)N(C4)C(C5=CC=CC=C5)C(=O)NC6=CC=C(C=C6)NC7=NC(=NC=C7)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


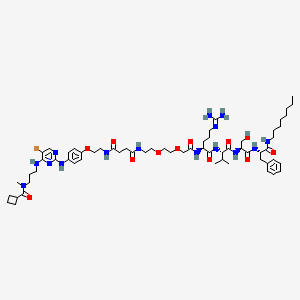
![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)

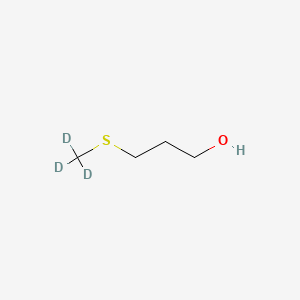
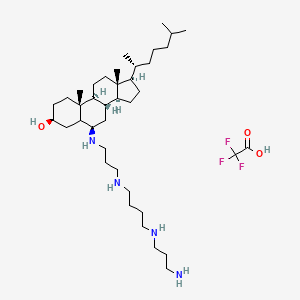
methyl phosphate](/img/structure/B12378501.png)
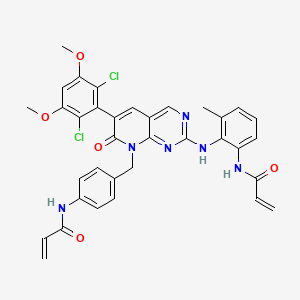
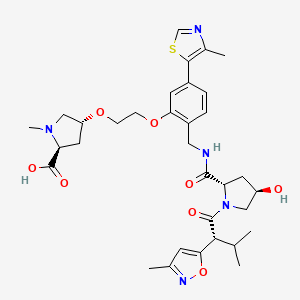
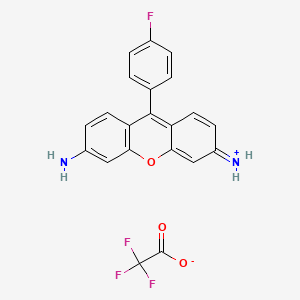

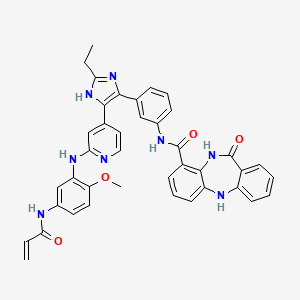


![4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one](/img/structure/B12378541.png)
